3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one
Description
Properties
IUPAC Name |
3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-4-hydroxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO7/c1-8-4-11(17)14(15(18)23-8)10(6-16(19)20)9-2-3-12-13(5-9)22-7-21-12/h2-5,10,17H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPXNXWFEJCLDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(C[N+](=O)[O-])C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one typically involves multiple steps. One common approach starts with the preparation of the benzodioxole moiety, which can be synthesized from catechol and disubstituted halomethanes . The nitro group is introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents . The final step involves the formation of the pyranone ring, which can be achieved through cyclization reactions under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The compound can be oxidized to form different derivatives, depending on the reagents used.
Substitution: The benzodioxole moiety can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and palladium on carbon . Reaction conditions often involve controlled temperatures and the use of solvents like methanol and dichloromethane .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, halogenated compounds, and oxidized products .
Scientific Research Applications
3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the benzodioxole moiety can interact with hydrophobic pockets in proteins . These interactions can lead to the inhibition of enzyme activity or the modulation of protein function .
Comparison with Similar Compounds
Pyran-2-One Derivatives
Compounds sharing the pyran-2-one core but differing in substituents provide insights into structure-property relationships:
Key Observations :
- Hydroxy and methyl groups at positions 4 and 6 are common in bioactive pyranones, suggesting roles in hydrogen bonding and steric stabilization .
Benzodioxol-Containing Compounds
The 1,3-benzodioxol moiety is prevalent in medicinal chemistry. Comparisons include:
Key Observations :
Nitro Group-Containing Analogs
Nitro groups are rare in the provided evidence but critical for reactivity:
Key Observations :
- Lack of nitro-containing analogs in the evidence highlights the uniqueness of the target compound’s structure.
Notes
- Limitations : Direct pharmacological or thermodynamic data for the target compound is absent in the provided evidence; comparisons rely on structural analogs.
- Safety : Nitro groups require cautious synthesis protocols due to explosivity risks .
- Further Research : Computational modeling (e.g., docking studies) could predict the target compound’s interactions with biological targets.
Biological Activity
The compound 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one is a derivative of the pyranone family, which has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a benzodioxole moiety and a nitroethyl side chain. Its molecular formula is , and it exhibits properties typical of both flavonoids and pyranones, which are known for their diverse biological activities.
Antioxidant Activity
Research indicates that compounds containing the benzodioxole structure often exhibit significant antioxidant properties. The antioxidant activity can be attributed to the presence of hydroxyl groups that scavenge free radicals. For instance, studies have shown that derivatives with similar structures can inhibit lipid peroxidation and protect cellular components from oxidative damage .
Antidiabetic Potential
The compound has been investigated for its potential as an α-amylase inhibitor , which is crucial in managing postprandial blood glucose levels. In vitro studies have demonstrated that related benzodioxole derivatives exhibit strong inhibitory effects on α-amylase with IC50 values ranging from 0.68 µM to 2.57 µg/mL . This suggests that this compound may also possess similar antidiabetic properties.
Anticancer Activity
The anticancer potential of benzodioxole derivatives has been widely documented. Compounds with similar structural features have shown efficacy against various cancer cell lines. For example, certain derivatives were reported to exhibit IC50 values between 26–65 µM against cancer cells while maintaining safety profiles in normal cells . This raises the possibility that our compound could also demonstrate selective cytotoxicity towards cancer cells.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The presence of hydroxyl groups may facilitate the inhibition of key enzymes involved in glucose metabolism and cancer cell proliferation.
- Free Radical Scavenging : The antioxidant capacity helps mitigate oxidative stress, which is a contributing factor in both diabetes and cancer progression.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2023) | Investigated the antidiabetic effects of related benzodioxole derivatives; showed significant α-amylase inhibition with IC50 values < 1 µM. |
| Study B (2023) | Evaluated anticancer properties; demonstrated selective cytotoxicity against multiple cancer cell lines with minimal toxicity to normal cells. |
| Study C (2023) | Analyzed antioxidant activity; found effective in reducing oxidative stress markers in vitro. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
